molecular formula C7H4IN3O2 B13488088 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13488088
M. Wt: 289.03 g/mol
InChI Key: NGGCCQMXKSYZKT-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .

Mechanism of Action

The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-11-5(7(12)13)1-2-9-6(4)11/h1-3H,(H,12,13)

InChI Key

NGGCCQMXKSYZKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)C(=O)O

Origin of Product

United States

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